molecular formula C12H15N B7964869 4-(tert-Butyl)-1H-indole

4-(tert-Butyl)-1H-indole

Cat. No.: B7964869
M. Wt: 173.25 g/mol
InChI Key: OBBCMVCKBXTOSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-Butyl)-1H-indole is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely found in nature, particularly in plants and animals The tert-butyl group attached to the fourth position of the indole ring significantly influences its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butyl)-1H-indole typically involves the alkylation of indole with tert-butyl halides under basic conditions. One common method is the Friedel-Crafts alkylation, where indole reacts with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{Indole} + \text{tert-Butyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology allows for precise control over reaction conditions, leading to higher selectivity and reduced by-product formation.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced indole derivatives.

    Substitution: The compound can participate in electrophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups. For example, nitration can introduce a nitro group into the indole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Nitro-substituted indole derivatives.

Scientific Research Applications

4-(tert-Butyl)-1H-indole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as drug candidates. Their ability to modulate biological pathways makes them valuable in drug discovery.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-1H-indole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it can bind to specific protein targets, altering their function and leading to therapeutic effects. The molecular pathways involved often include signal transduction and gene expression regulation.

Comparison with Similar Compounds

    Indole: The parent compound without the tert-butyl group.

    2-(tert-Butyl)-1H-indole: A similar compound with the tert-butyl group at the second position.

    3-(tert-Butyl)-1H-indole: A similar compound with the tert-butyl group at the third position.

Uniqueness: 4-(tert-Butyl)-1H-indole is unique due to the specific positioning of the tert-butyl group, which influences its chemical reactivity and biological activity. This positional isomerism can lead to different physical properties and interactions with other molecules, making it distinct from its analogs.

Properties

IUPAC Name

4-tert-butyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-12(2,3)10-5-4-6-11-9(10)7-8-13-11/h4-8,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBCMVCKBXTOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C2C=CNC2=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.